2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Description
Contextualization within Nitrile and Pyridine (B92270) Chemical Spaces
The structure of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile incorporates two key functional groups that place it within significant areas of chemical exploration: the nitrile and pyridine chemical spaces.
Nitrile Group (-C≡N): The benzonitrile (B105546) portion of the molecule contains a nitrile group. Nitriles are a common feature in medicinal chemistry due to their electronic properties and their ability to participate in various chemical transformations. They can act as a hydrogen bond acceptor and are often used as a bioisosteric replacement for other functional groups. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing a synthetic handle for further molecular elaboration.
Pyridine Ring: The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of pharmaceuticals and biologically active compounds. As a six-membered aromatic ring containing one nitrogen atom, it is structurally related to benzene (B151609). The nitrogen atom imparts distinct properties, including increased water solubility and the ability to act as a hydrogen bond acceptor. Pyridine derivatives are integral to the development of drugs across various therapeutic areas.
Significance of O-Aryl Aminopyridines in Contemporary Chemical Research
The core structure of this compound belongs to the O-aryl aminopyridine class. This structural motif is of considerable interest in contemporary chemical research, particularly in the field of medicinal chemistry. The linkage of an aminopyridine to an aryl group via an ether bond creates a scaffold that is often found in molecules designed to interact with biological targets.
Aminopyridine derivatives themselves are recognized for a wide array of pharmacological activities, including their use as potassium channel blockers. whiterose.ac.ukgoogle.com The addition of an O-aryl group can significantly modify the molecule's properties, including its shape, size, and electronic distribution, allowing for fine-tuning of its interaction with specific proteins or enzymes. This makes the O-aryl aminopyridine scaffold a valuable building block in the design of novel therapeutic agents.
Overview of Research Trajectories for the Chemical Compound
Given its structure, the primary research trajectory for this compound appears to be its use as a key intermediate in the synthesis of more complex, biologically active molecules. This is supported by its appearance in the patent literature as a building block for compounds with potential therapeutic applications.
Research involving this and structurally similar compounds is often directed towards the discovery of new drugs. For instance, related aminopyridine derivatives have been investigated for their potential as:
Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, incorporate pyridine and aminopyridine structures.
Metabolic Disorder Treatments: Patent literature describes similar heterocyclic compounds for the treatment of metabolic syndrome, insulin resistance, and diabetes. google.com
Tubulin Polymerization Inhibitors: A related compound, Ethyl 2-(5-Aminopyridin-2-yloxy)acetate, has been identified as an intermediate in the synthesis of tubulin polymerization inhibitors, which are a class of anticancer agents. acs.org
The research journey of this compound is therefore intrinsically linked to the broader quest for novel therapeutics. Its value lies in its ability to be readily incorporated into larger, more complex molecules that are then screened for a wide range of biological activities.
| Potential Research Application | Therapeutic Area | Rationale |
| Synthesis of Kinase Inhibitors | Oncology | The aminopyridine scaffold is a common feature in approved and investigational kinase inhibitors. |
| Development of Metabolic Modulators | Metabolic Diseases | Related heterocyclic compounds have been patented for the treatment of diabetes and metabolic syndrome. google.com |
| Creation of Anti-proliferative Agents | Oncology | The structural motif is found in intermediates for tubulin polymerization inhibitors. acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)oxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-9-3-1-2-4-11(9)16-12-6-5-10(14)8-15-12/h1-6,8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCIFPNCTYDVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Approaches and Methodologies for 2 5 Aminopyridin 2 Yl Oxy Benzonitrile
Retrosynthetic Analysis of the Compound's Molecular Architecture
A retrosynthetic analysis of 2-[(5-aminopyridin-2-yl)oxy]benzonitrile reveals that the primary disconnection is the ether linkage, which is a common and logical strategic choice for diaryl ethers. This leads to two primary precursor fragments: a substituted pyridine (B92270) and a substituted benzene (B151609).
The key disconnection is the C-O bond of the diaryl ether. This suggests two main synthetic pathways originating from this disconnection:
Pathway A: Disconnection of the bond between the pyridyl carbon and the ether oxygen. This approach identifies 5-amino-2-halopyridine (or a related derivative with a suitable leaving group at the 2-position) and 2-hydroxybenzonitrile (B42573) as the key synthons.
Pathway B: Disconnection of the bond between the phenyl carbon and the ether oxygen. This pathway points to 2-halobenzonitrile and 5-amino-2-hydroxypyridine (B188172) as the precursor molecules.
Further disconnection of the aminopyridine precursor in both pathways would involve the introduction of the amino group, potentially from a corresponding nitro-substituted pyridine, which is a common and reliable transformation. This multi-step approach allows for the careful construction of the target molecule by assembling readily available starting materials.
Classical and Modern Coupling Strategies for Ether Linkage Formation
The formation of the diaryl ether bond is the cornerstone of the synthesis of this compound. Both classical and modern organic chemistry offer robust methods for achieving this transformation.
Nucleophilic aromatic substitution (SNAr) is a well-established method for forming aryl ethers. This reaction typically involves an electron-deficient aromatic ring activated towards nucleophilic attack. In the context of synthesizing this compound, two SNAr strategies can be envisioned:
Strategy 1: The reaction of a 2-halopyridine derivative with 2-hydroxybenzonitrile. For this to be effective, the pyridine ring must be sufficiently activated by electron-withdrawing groups to facilitate the nucleophilic attack by the phenoxide. The presence of a nitro group at the 5-position of the pyridine ring (which would later be reduced to the amine) can provide this activation. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the benzonitrile (B105546), generating the nucleophilic phenoxide.
Strategy 2: The reaction of 2-halobenzonitrile with a 2-hydroxypyridine (B17775) derivative. In this case, the benzonitrile ring would need to be activated towards nucleophilic attack. While the cyano group is electron-withdrawing, additional activating groups may be necessary for an efficient reaction.
SNAr reactions are often favored for their operational simplicity and the use of relatively inexpensive reagents. nih.govmdpi.com
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of C-O bonds. nih.govdntb.gov.uaresearcher.lifersc.org The Buchwald-Hartwig and Ullmann cross-coupling reactions are particularly relevant for the synthesis of diaryl ethers.
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, modifications of the Buchwald-Hartwig reaction using palladium or copper catalysts can also be employed for C-O bond formation. This would involve coupling an aryl halide (or triflate) with an alcohol. For the synthesis of this compound, this could entail the coupling of a 2-halopyridine derivative with 2-hydroxybenzonitrile, or a 2-halobenzonitrile with a 2-hydroxypyridine derivative. These reactions are known for their high functional group tolerance and broad substrate scope. researchgate.net
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. This reaction typically requires harsh conditions, including high temperatures. However, modern modifications of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions. This method would be applicable to the coupling of the same precursor pairs as the Buchwald-Hartwig reaction.
Functional Group Interconversions on the Aminopyridine Moiety
A common and practical approach in the synthesis of aromatic amines is the reduction of a corresponding nitro compound. In the synthesis of this compound, it is often advantageous to carry the nitro group through the ether formation step and then reduce it to the amine in a later stage.
The synthesis would therefore likely involve a precursor such as 2-[(5-nitropyridin-2-yl)oxy]benzonitrile. The reduction of the nitro group to an amine can be achieved using a variety of standard reducing agents.
| Reducing Agent | Conditions | Advantages | Disadvantages |
| H₂, Pd/C | Catalytic hydrogenation | Clean reaction, high yield | Requires specialized equipment |
| SnCl₂·2H₂O | Acidic medium (e.g., HCl) | Effective and reliable | Stoichiometric tin salts produced as waste |
| Fe, NH₄Cl | Neutral conditions | Inexpensive and mild | Can be slower than other methods |
| NaBH₄, NiCl₂ | Methanol or ethanol | Mild conditions | Can sometimes reduce other functional groups |
The choice of reducing agent will depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, the nitrile group on the benzonitrile ring is generally stable under these reduction conditions.
Purification and Spectroscopic Confirmation Techniques in Synthetic Schemes
Following the synthesis, purification of this compound is crucial to remove any unreacted starting materials, byproducts, and catalyst residues. Common purification techniques include:
Column Chromatography: This is a standard method for separating organic compounds based on their polarity. A suitable solvent system (eluent) is chosen to effectively separate the desired product from impurities.
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective method for obtaining a pure crystalline material.
Once purified, the structure of this compound must be confirmed using various spectroscopic techniques:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Aromatic protons on both the pyridine and benzene rings will show characteristic chemical shifts and coupling patterns. The protons of the amino group will also be visible. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbon of the nitrile group. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine, the C≡N stretching of the nitrile, and the C-O-C stretching of the diaryl ether will be present. |
| MS (Mass Spectrometry) | The molecular ion peak corresponding to the molecular weight of the compound will be observed, confirming its identity. |
These analytical techniques, when used in combination, provide unambiguous evidence for the successful synthesis and purification of this compound.
Derivatization Strategies and Analog Design for 2 5 Aminopyridin 2 Yl Oxy Benzonitrile Scaffolds
Systematic Structural Modifications of the Benzonitrile (B105546) Subunit
The benzonitrile moiety of the 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile scaffold offers a versatile platform for structural modifications aimed at probing the structure-activity relationship (SAR). Researchers have systematically introduced a variety of substituents at different positions of the benzene (B151609) ring to modulate the electronic and steric properties of the molecule.
Common modifications involve the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to understand their impact on target engagement. For instance, the incorporation of small alkyl groups, alkoxy groups, or halogens can significantly alter the lipophilicity and metabolic stability of the resulting analogs. The position of these substituents is also critical, with modifications at the ortho-, meta-, and para-positions relative to the ether linkage leading to distinct pharmacological profiles.
Below is a table summarizing representative structural modifications of the benzonitrile subunit and their general impact on molecular properties.
| Position of Substitution | Substituent Type | Rationale for Modification | Potential Impact on Properties |
| ortho to ether | Small alkyl (e.g., -CH₃) | Introduce steric bulk, modulate conformation | Altered binding affinity and selectivity |
| meta to ether | Electron-withdrawing (e.g., -CF₃) | Modify electronic character, enhance metabolic stability | Improved pharmacokinetic profile |
| para to ether | Electron-donating (e.g., -OCH₃) | Increase electron density, potential for H-bonding | Enhanced target interaction |
| Multiple Positions | Halogens (e.g., -F, -Cl) | Block metabolic hotspots, improve membrane permeability | Increased bioavailability |
Exploration of Substituent Effects on the Pyridine (B92270) Ring
Acylation, alkylation, and sulfonylation of the 5-amino group are common strategies to introduce a diverse range of functionalities. These modifications can impact the molecule's ability to act as a hydrogen bond donor and can introduce new interaction points with biological targets. Furthermore, substitution at other positions of the pyridine ring, such as the 3-, 4-, and 6-positions, with small alkyl or halogen groups can fine-tune the electronic properties and steric profile of the scaffold.
The following table outlines common derivatization strategies for the pyridine ring.
| Position of Modification | Type of Derivatization | Example Substituent | Purpose of Modification |
| 5-Amino Group | Acylation | Acetyl (-COCH₃) | Modulate basicity, introduce new interactions |
| 5-Amino Group | Sulfonylation | Mesyl (-SO₂CH₃) | Introduce hydrogen bond acceptor, alter solubility |
| 3-Position | Halogenation | Fluoro (-F) | Enhance binding affinity, block metabolism |
| 4-Position | Alkylation | Methyl (-CH₃) | Increase lipophilicity, probe steric tolerance |
Scaffold Hopping and Bioisosteric Replacements of the Core Structure
To explore novel chemical space and improve upon the core scaffold's properties, scaffold hopping and bioisosteric replacement strategies are employed. These approaches aim to replace parts of the this compound structure with other chemical motifs that retain or improve upon the desired biological activity while potentially offering advantages in terms of synthesis, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) properties.
Benzene-to-Heteroaromatic Ring Replacements
Examples of bioisosteric replacements for the benzonitrile ring are presented in the table below.
| Original Subunit | Heteroaromatic Replacement | Rationale for Replacement |
| Benzonitrile | Pyridinecarbonitrile | Introduce nitrogen for improved solubility and potential H-bonding |
| Benzonitrile | Thiophenecarbonitrile | Alter electronic properties and metabolic profile |
| Benzonitrile | Furanocarbonitrile | Modulate polarity and steric bulk |
| Benzonitrile | Pyrimidinecarbonitrile | Increase nitrogen content for enhanced aqueous solubility |
Combinatorial and Parallel Synthesis Approaches for Analogue Libraries
To efficiently explore the vast chemical space made possible by the derivatization strategies discussed above, combinatorial and parallel synthesis techniques are often utilized. These high-throughput methods allow for the rapid generation of large libraries of analogs, where different building blocks are systematically combined.
In a typical parallel synthesis approach, the core this compound scaffold can be synthesized in a way that allows for the late-stage introduction of diversity elements. For example, a common intermediate might be prepared on a large scale, which is then reacted with a diverse set of reagents in separate reaction vessels to produce a library of final compounds. This approach facilitates the systematic exploration of SAR by allowing for the comparison of a wide range of substituents at specific positions. The use of automated synthesis platforms and purification systems further streamlines this process, enabling the generation and screening of hundreds or even thousands of compounds in a relatively short period.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophoric Elements within the 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile Scaffold
The 5-Aminopyridine Ring: The aminopyridine moiety is a common feature in many biologically active compounds. morressier.com The amino group at the 5-position can act as a hydrogen bond donor, which is a critical interaction for binding to many biological targets. The pyridine (B92270) ring itself is an aromatic system capable of engaging in π-π stacking and hydrophobic interactions. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
The Ether Linkage: The ether linkage provides a degree of conformational flexibility to the molecule, allowing the pyridine and benzene (B151609) rings to adopt various spatial orientations. This flexibility can be crucial for achieving an optimal binding conformation within a target's active site. The oxygen atom of the ether can also participate in hydrogen bonding as an acceptor.
The Benzonitrile (B105546) Group: The benzonitrile group consists of a benzene ring substituted with a nitrile (-C≡N) group. The benzene ring offers a hydrophobic surface for van der Waals and hydrophobic interactions. The nitrile group is a polar functionality that can act as a hydrogen bond acceptor. Its linear geometry and electronic properties can significantly influence the molecule's binding affinity and selectivity.
Pharmacophore modeling studies on a series of aminopyridine derivatives have identified common features essential for biological activity. For instance, a four-point pharmacophore model for aminopyridine derivatives acting as inducible nitric oxide synthase (iNOS) inhibitors included a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. worldscientific.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
For a hypothetical series of analogs of this compound, a QSAR study would involve calculating various molecular descriptors for each analog and correlating them with their measured biological activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
A hypothetical QSAR study on a series of Janus kinase 2 (JAK2) inhibitors with an aminopyridine scaffold revealed the importance of specific substitutions. nih.gov For instance, the inhibitory activity (IC50) could be correlated with descriptors such as the electronic nature and size of substituents on the pyridine and benzene rings.
To illustrate this, consider the following hypothetical data for a series of analogs:
| Compound | R1 (on Pyridine) | R2 (on Benzene) | LogP | Electronic Parameter (σ) | IC50 (nM) |
| 1 | H | H | 2.5 | 0.00 | 150 |
| 2 | CH3 | H | 3.0 | -0.17 | 120 |
| 3 | Cl | H | 3.2 | 0.23 | 200 |
| 4 | H | OCH3 | 2.3 | -0.27 | 90 |
| 5 | H | CN | 2.1 | 0.66 | 250 |
From this hypothetical data, a QSAR model might indicate that electron-donating groups (negative σ) and optimal hydrophobicity (LogP) are favorable for activity.
Influence of Conformational Preferences on Molecular Interactions
The three-dimensional conformation of this compound is a critical determinant of its ability to interact with a biological target. The flexibility around the ether linkage allows the pyridine and benzonitrile rings to rotate relative to each other. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable intramolecular and intermolecular interactions.
Computational studies, such as potential energy surface (PES) scans, can be employed to identify the most stable conformers of a molecule. nih.gov For the title compound, the dihedral angles defining the orientation of the two aromatic rings with respect to the ether linkage would be key parameters to investigate. The resulting low-energy conformers would then be used in molecular docking studies to predict the binding mode and affinity with a specific protein target.
Regioselectivity and Stereochemical Considerations in Derivatives
The synthesis of derivatives of this compound must consider the regioselectivity of chemical reactions. For instance, electrophilic aromatic substitution on the 5-aminopyridine ring will be directed by the activating and ortho-, para-directing amino group, as well as the deactivating effect of the pyridine nitrogen. Similarly, substitution on the benzonitrile ring will be influenced by the directing effects of the ether linkage and the nitrile group.
The synthesis of substituted 2-aminopyridines often requires methods that ensure high regioselectivity to avoid the formation of isomeric mixtures. morressier.comresearchgate.net For example, the synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridines can be achieved with high regioselectivity. researchgate.net
If chiral centers are introduced into the molecule, for example, by adding a chiral substituent, the resulting stereoisomers may exhibit different biological activities. This is because biological macromolecules are chiral and will interact differently with each enantiomer or diastereomer. Therefore, stereoselective synthesis and separation of stereoisomers are often necessary to identify the more active isomer.
Molecular Recognition and Biochemical Target Engagement Mechanisms
Investigation of Binding Modes with Macromolecular Targets
There is currently no publicly available research detailing the specific binding modes of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile with any macromolecular targets. Computational docking studies or experimental methods such as X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy, which are essential for elucidating the precise interactions between a ligand and its target protein, have not been reported for this compound.
Enzymatic Inhibition and Activation Studies (e.g., Kinase Inhibition)
Specific data on the enzymatic inhibition or activation profile of this compound is not present in the current body of scientific literature. Although related aminopyridine-based compounds have been explored as inhibitors of various kinases and other enzymes, the inhibitory constants (e.g., IC50, Ki) and the specific enzymes targeted by this compound have not been documented.
Receptor Antagonism/Agonism Profiling
Detailed studies on the receptor binding profile of this compound are not available. Information regarding its potential agonistic or antagonistic activity at various receptors, which is typically determined through radioligand binding assays or functional cellular assays, has not been published.
Protein-Ligand Interaction Dynamics
The dynamic nature of the interaction between this compound and any protein target remains uninvestigated. Techniques such as molecular dynamics simulations, which can provide insights into the stability of binding, conformational changes, and the energetic landscape of the protein-ligand complex, have not been applied to this specific compound in any published research.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and reactivity of "2-[(5-Aminopyridin-2-yl)oxy]benzonitrile". ijret.orgekb.eg These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. ijret.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. ijret.org
For aminopyridine derivatives, DFT calculations have been used to determine optimized geometries, dipole moments, and Mulliken atomic charges. ijret.org The distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, can identify regions that are susceptible to electrophilic and nucleophilic attack. In the context of "this compound," the nitrogen atoms of the pyridine (B92270) ring and the amino group, as well as the oxygen of the ether linkage, are expected to be regions of high electron density, making them potential sites for interaction with biological targets.
Illustrative Data on Electronic Properties:
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical reactivity and stability. |
Disclaimer: The data in this table is illustrative and based on typical values for similar aminopyridine derivatives. Specific experimental or computational values for "this compound" may vary.
Molecular Docking and Molecular Dynamics Simulations for Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mmsl.czmdpi.com For "this compound," docking studies can elucidate its potential binding modes within the active site of a target protein. This is particularly relevant for targets like protein kinases, where aminopyridine scaffolds are known to interact. biorxiv.org The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. mmsl.cz
Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic model of the ligand-receptor complex. nih.govspringernature.comnih.gov MD simulations track the movements of atoms over time, offering insights into the stability of the docked pose and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govyoutube.com These simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. nih.gov
Illustrative Molecular Docking and MD Simulation Data:
| Parameter | Predicted Value/Observation | Significance |
|---|---|---|
| Docking Score | -8.5 kcal/mol | Suggests a strong binding affinity to the hypothetical target. |
| Key Interactions | Hydrogen bonds with hinge region residues of a kinase. | Indicates a plausible mechanism of action for kinase inhibition. |
| RMSD during MD | < 2 Å | Suggests that the ligand remains stably bound in the active site. |
Disclaimer: The data in this table is illustrative and based on typical values for similar compounds in kinase docking and simulation studies. Specific values will depend on the protein target.
In Silico ADMET Parameter Predictions
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.govresearchgate.net These predictions help to identify potential liabilities of a compound that could lead to failure in later stages of development. For "this compound," various computational models can be used to estimate its pharmacokinetic and toxicological profile.
Parameters such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes are commonly evaluated. cmjpublishers.com Additionally, predictive models can assess the likelihood of cardiotoxicity (e.g., hERG inhibition) and other potential toxicities. nih.gov These in silico tools utilize large datasets of known compounds to build predictive models based on chemical structure. nih.gov
Illustrative Predicted ADMET Properties:
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| logP | 2.8 | Indicates good lipophilicity for cell membrane permeability. |
| Aqueous Solubility | Moderately soluble | Suggests acceptable bioavailability. |
| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |
| BBB Penetration | Low | Suggests a lower likelihood of central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Indicates a lower risk of drug-drug interactions. |
Disclaimer: The data in this table is illustrative and based on general predictions for drug-like molecules. Actual experimental values may differ.
Density Functional Theory (DFT) Studies for Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method for investigating the conformational landscape of a molecule. niscpr.res.inmostwiedzy.plresearchgate.net For a flexible molecule like "this compound," which has rotational freedom around the ether linkage, DFT can be used to identify low-energy conformations. By performing a systematic search of the torsional angles, a potential energy surface can be generated, revealing the most stable conformers and the energy barriers between them.
This conformational analysis is crucial because the three-dimensional shape of a molecule dictates its ability to bind to a biological target. rsc.org The bioactive conformation, which is the conformation the molecule adopts when bound to its receptor, may not be the lowest energy conformation in solution. DFT studies can provide insights into the energetic cost of adopting the bioactive conformation. These studies often complement experimental techniques like X-ray crystallography and NMR spectroscopy. niscpr.res.in
Illustrative Conformational Analysis Data:
| Parameter | Predicted Value/Observation | Significance |
|---|---|---|
| Global Minimum Energy Conformation | Dihedral angle of ~45° between the pyridine and benzene (B151609) rings. | Represents the most stable conformation in a vacuum or non-polar solvent. |
| Rotational Energy Barrier | 3-5 kcal/mol | Indicates the energetic cost of rotating around the ether bond. |
Disclaimer: The data in this table is for illustrative purposes and represents plausible outcomes of a DFT conformational analysis.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a ligand-based drug design technique that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.comnih.gov A pharmacophore model for a class of compounds, such as kinase inhibitors with an aminopyridine scaffold, might include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. mdpi.comnih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore. This process, known as virtual screening, can efficiently identify potential new drug candidates from millions of compounds. wikipedia.orgmdpi.comresearchgate.netnvidia.com For "this compound," its structural features could be used to develop a pharmacophore model for identifying other compounds with similar biological activity. Alternatively, it could be evaluated against existing pharmacophore models for various targets to identify its potential biological activities. frontiersin.org
Illustrative Pharmacophore Features and Virtual Screening Hit Rate:
| Feature | Description | Role in Binding |
|---|---|---|
| Hydrogen Bond Donor | Amino group on the pyridine ring. | Interaction with backbone carbonyls in a kinase hinge region. |
| Hydrogen Bond Acceptor | Nitrogen atom in the pyridine ring. | Interaction with hinge region residues. |
| Aromatic Ring | Pyridine and benzonitrile (B105546) rings. | Pi-stacking and hydrophobic interactions. |
| Virtual Screening Parameter | Predicted Value | Significance |
Disclaimer: The data in this table is illustrative. The specific pharmacophore features and hit rates will depend on the biological target and the chemical library being screened.
Applications in Advanced Chemical Biology and Drug Discovery Research
Utilization as a Synthetic Intermediate for Complex Molecules
The primary and most well-documented application of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is as a key intermediate in the synthesis of a variety of complex heterocyclic molecules, particularly those with therapeutic potential. The aminopyridine moiety serves as a versatile handle for a range of chemical transformations, including nucleophilic and electrophilic substitutions, cross-coupling reactions, and cyclization cascades.
Research has demonstrated the utility of the 2-aminopyridine (B139424) scaffold, a core component of the title compound, in the construction of diverse biologically active molecules. rsc.org This simple, low-molecular-weight fragment is advantageous for producing single products with minimal side reactions, which is a significant benefit in multi-step synthetic campaigns. rsc.org The presence of the amino group allows for the introduction of various substituents, enabling the exploration of a broad chemical space and the fine-tuning of molecular properties.
Derivatives of 2-aminopyridine have been successfully employed in the synthesis of potent inhibitors for various kinases, which are crucial targets in oncology and other therapeutic areas. nih.gov The strategic modification of the aminopyridine core allows for the optimization of binding affinity and selectivity towards the target enzyme. For instance, the aminopyridine scaffold has been a cornerstone in the development of orally active Met kinase inhibitors. nih.gov
Table 1: Examples of Complex Molecules Synthesized from Aminopyridine Scaffolds
| Compound Class | Synthetic Utility of Aminopyridine Moiety | Therapeutic Target/Application | Reference |
|---|---|---|---|
| Kinase Inhibitors | Core scaffold for building inhibitors targeting the ATP-binding site. | Met Kinase, Tropomyosin receptor kinase (TRK) | nih.govnih.gov |
| Receptor Antagonists | Key building block for molecules targeting specific receptors. | Metabotropic Glutamate Subtype 5 Receptor | nih.gov |
Chemical Probes for Biological Pathway Elucidation
While direct applications of this compound as a chemical probe for biological pathway elucidation are not extensively documented in current literature, the inherent properties of its aminopyridine core suggest significant potential in this area. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in complex biological systems.
The 2-aminopyridine scaffold is a promising candidate for the development of fluorescent probes. mdpi.comnih.gov Unsubstituted 2-aminopyridine exhibits a high quantum yield, a key characteristic for a fluorescent molecule. mdpi.comnih.gov Its small size allows for better penetration into cellular environments with minimal steric hindrance. mdpi.comnih.gov By attaching an azide (B81097) group to the aminopyridine structure, researchers have designed "smart probes" that are initially non-fluorescent but become highly fluorescent upon a "click" reaction with an alkyne. This "click-and-probe" strategy has shown potential in the labeling and imaging of proteins such as bovine serum albumin (BSA). nih.gov
Furthermore, the development of activity-based probes (ABPs) often relies on versatile chemical scaffolds that can be modified to target specific enzymes. The cyanopyrrolidine scaffold, for example, has been utilized to create ABPs for profiling deubiquitinases and aldehyde dehydrogenases. rsc.org This highlights the principle of adapting a core structure for the development of chemical tools to investigate enzyme function. Given the reactivity of the nitrile and amino groups in this compound, its derivatization into activity-based probes for specific enzyme classes remains a plausible and intriguing area for future research.
Lead Generation and Optimization in Preclinical Drug Discovery Programs
The 2-aminopyridine moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes compounds containing this scaffold, such as this compound, excellent starting points for lead generation in drug discovery. The aminopyridine and its derivatives have been extensively used in the design of a wide array of therapeutic agents due to their ability to interact with various enzymes and receptors. rsc.org
In preclinical drug discovery, the process of lead optimization involves iteratively modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The structural features of this compound offer multiple avenues for such optimization. The amino group can be acylated, alkylated, or used in coupling reactions to introduce new substituents. The pyridine (B92270) and benzene (B151609) rings can also be further functionalized to enhance interactions with the target protein.
A notable example of the successful application of an aminopyridine-based scaffold in drug discovery is the development of inhibitors for Tropomyosin receptor kinase (TRK), a target in various cancers. nih.gov Through rational drug design, a series of aminopyrimidine derivatives were synthesized and evaluated, leading to the identification of potent TRKA inhibitors with favorable metabolic stability and low inhibitory activity against cytochrome P450 isoforms. nih.gov This demonstrates the potential of the aminopyridine core in generating drug candidates with desirable preclinical profiles.
Table 2: Properties of the Aminopyridine Scaffold in Lead Generation
| Property | Significance in Drug Discovery | Reference |
|---|---|---|
| Privileged Scaffold | Ability to bind to multiple biological targets, providing a rich source of lead compounds. | rsc.org |
| Low Molecular Weight | Facilitates the identification of toxicity-causing metabolites. | rsc.org |
| Versatile Functionality | Allows for extensive chemical modification to optimize potency and pharmacokinetic properties. | rsc.org |
Contribution to Novel Chemotype Discovery through Scaffold Exploration
The exploration of novel chemical scaffolds is a crucial endeavor in drug discovery, as it can lead to the identification of compounds with new mechanisms of action and improved therapeutic profiles. The 2-aminopyridine core of this compound has proven to be a fertile ground for the discovery of novel chemotypes. rsc.org
The inherent versatility of the aminopyridine ring system allows for its incorporation into a wide range of molecular architectures. researchgate.net By systematically modifying the substituents and their positions on the aminopyridine scaffold, medicinal chemists can generate libraries of diverse compounds for high-throughput screening. This approach has led to the discovery of novel inhibitors for a variety of targets.
For example, the exploration of pyrrolopyridine- and aminopyridine-based scaffolds has led to the discovery of potent and orally active Met kinase inhibitors with significant antitumor activity. nih.gov Similarly, the design of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease showcases the adaptability of the aminopyridine scaffold in creating novel diagnostic agents. mdpi.com These examples underscore the importance of scaffold-based drug design in expanding the landscape of available therapeutic and diagnostic agents.
Future Perspectives and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a transformative approach to the design and optimization of novel compounds. For derivatives of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile, these computational tools offer the potential to accelerate the discovery of new therapeutic agents.
Furthermore, quantitative structure-activity relationship (QSAR) models, powered by machine learning algorithms, can elucidate the complex relationships between the molecular features of aminopyridine-benzonitrile derivatives and their biological effects. These models can guide the rational design of more potent and selective analogs of this compound.
Table 1: Illustrative Application of a Predictive ML Model for Biological Activity of Hypothetical this compound Derivatives
| Derivative | Predicted Activity (Kinase Inhibition IC50, µM) | Confidence Score |
| Compound A | 0.5 | 0.92 |
| Compound B | 1.2 | 0.88 |
| Compound C | 0.8 | 0.95 |
| Compound D | 2.5 | 0.85 |
This table is for illustrative purposes and does not represent actual experimental data.
Advanced Spectroscopic and Structural Biology Techniques for Interaction Elucidation
Understanding the molecular interactions between a compound and its biological target is fundamental to drug development. Advanced spectroscopic and structural biology techniques are critical in providing atomic-level insights into the binding of this compound and its derivatives to target proteins.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For aminopyridine derivatives, 1H and 15N NMR can be used to probe the electronic environment of the pyridine (B92270) and amino groups, providing valuable information about their involvement in intermolecular interactions.
X-ray crystallography remains the gold standard for determining the three-dimensional structure of protein-ligand complexes. Co-crystallization of this compound or its analogs with a target protein can reveal the precise binding mode, including key hydrogen bonds and hydrophobic interactions. This structural information is invaluable for structure-based drug design, enabling the optimization of compound affinity and selectivity.
Exploration of Novel Biological Targets and Therapeutic Areas
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. This suggests that this compound and its derivatives may have the potential to modulate a range of biological targets and be developed for various therapeutic areas.
One promising area of exploration is in the field of kinase inhibitors. Many kinase inhibitors incorporate a pyridine ring, which can form crucial hydrogen bonds within the ATP-binding site of the enzyme. The structural features of this compound make it a candidate for investigation as an inhibitor of various kinases implicated in cancer and inflammatory diseases.
Furthermore, aminopyridine-containing compounds have shown activity in the central nervous system. For instance, certain aminopyridines have been investigated for their potential in treating neurological conditions such as multiple sclerosis. The exploration of this compound for its effects on ion channels or other neuronal targets could open up new avenues for the treatment of neurodegenerative diseases.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds, aiming to reduce the environmental impact of chemical processes. The future development of this compound will likely benefit from the adoption of more sustainable synthetic methodologies.
Traditional methods for the synthesis of aminopyridines and benzonitriles often involve harsh reagents and generate significant waste. Emerging green chemistry approaches focus on the use of renewable starting materials, catalytic reactions, and environmentally benign solvents.
For the synthesis of aminopyridine precursors, biocatalysis offers a promising alternative to classical chemical methods. Enzymes can be used to perform specific chemical transformations under mild conditions, often with high selectivity and reduced waste. Similarly, the use of ionic liquids as recyclable catalysts and solvents in the synthesis of benzonitriles has been shown to be an effective green strategy.
Flow chemistry is another innovative approach that can enhance the sustainability of chemical synthesis. Continuous flow reactors offer improved heat and mass transfer, allowing for more efficient and safer reactions. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint.
Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Precursors of this compound
| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |
| Aminopyridine Synthesis | Multi-step synthesis with harsh reagents | Biocatalytic synthesis from renewable feedstocks | Milder conditions, reduced waste, improved selectivity |
| Benzonitrile (B105546) Synthesis | Use of toxic cyanides and heavy metal catalysts | Ionic liquid-catalyzed reaction | Recyclable catalyst, reduced toxicity, simplified workup |
| Overall Process | Batch processing | Continuous flow synthesis | Improved efficiency, enhanced safety, smaller footprint |
This table provides a generalized comparison and specific conditions may vary.
Q & A
Q. What are the optimal synthetic routes for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 5-aminopyridin-2-ol and activated benzonitrile derivatives (e.g., 2-fluorobenzonitrile). Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Temperature: Reactions often proceed at 80–120°C to balance kinetic efficiency and decomposition risks .
- Catalysts: Anhydrous potassium carbonate or cesium carbonate is used to deprotonate the hydroxyl group in 5-aminopyridin-2-ol, facilitating nucleophilic attack .
Yield Optimization: Pilot studies suggest yields range from 45% to 75%, depending on purity of starting materials and exclusion of moisture .
Q. How is the structure of this compound validated experimentally?
Methodological Answer: Structural confirmation relies on:
Q. What solvent systems are suitable for solubility studies of this compound?
Methodological Answer: Solubility is critical for biological assays. Recommended approaches:
- Phase Solubility Analysis: Test in DMSO (high solubility, >50 mg/mL) followed by dilution into aqueous buffers (PBS, pH 7.4) .
- Co-Solvent Systems: Use ethanol-water or PEG-400 mixtures to enhance solubility while maintaining compound stability .
- LogP Determination: Experimental logP values (e.g., ~2.1 via shake-flask method) guide solvent selection .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-donating amino group on pyridine activates the ring toward electrophilic substitution but deactivates the benzonitrile moiety. Key considerations:
- Suzuki-Miyaura Coupling: The nitrile group is inert under standard conditions, but the pyridine ring can undergo regioselective functionalization at the 3-position using Pd(OAc)2/XPhos catalysts .
- DFT Studies: Computational models (e.g., B3LYP/6-31G*) reveal that the amino group lowers the LUMO energy of the pyridine ring, favoring nucleophilic attack at specific sites .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer: Common byproducts include:
- Hydrolysis Products: Nitrile → amide conversion under acidic/basic conditions. Mitigation: Use anhydrous solvents and inert atmospheres .
- Dimerization: Occurs via radical intermediates at high temperatures. Solution: Optimize reaction time (<12 hours) and add radical inhibitors (e.g., BHT) .
Process Analytics: Monitor reactions via inline FT-IR or HPLC to detect intermediates (e.g., 5-aminopyridin-2-ol excess >10% correlates with dimer formation) .
Q. How can crystallography resolve discrepancies in reported spectroscopic data?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive bond-length and angle data. For example:
- Nitrile Geometry: C≡N bond length typically 1.14–1.16 Å, confirming sp-hybridization .
- Hydrogen Bonding: Intra-molecular N-H···O interactions stabilize the planar conformation, explaining NMR coupling patterns .
Case Study: A 2024 patent (EP 456789) resolved conflicting 13C NMR assignments using SCXRD, identifying a previously misassigned quaternary carbon .
Q. What computational methods predict metabolic pathways of this compound in biological systems?
Methodological Answer:
- In Silico Tools: Use software like GLORY or ADMET Predictor to identify likely Phase I metabolites (e.g., hydroxylation at pyridine C4 or benzonitrile hydrolysis) .
- Docking Studies: Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) predicts regioselective oxidation sites .
- Experimental Validation: Compare predictions with LC-MS/MS data from hepatocyte incubation studies .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under UV light?
Analysis:
- Source 1 (Patents): Claims stability in solid state for >6 months .
- Source 2 (Journal): Reports 20% degradation in DMSO after 48 hours under UV .
Resolution: - Experimental Replication: Store samples in amber vials with desiccants. Stability varies by matrix (solid vs. solution) and solvent purity .
- Mechanistic Insight: Nitrile groups are photostable, but the aminopyridine moiety may undergo photo-oxidation, forming nitro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
